molecular formula C25H21ClFNO3S B3017615 1-(3-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one CAS No. 866844-84-0

1-(3-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one

Cat. No.: B3017615
CAS No.: 866844-84-0
M. Wt: 469.96
InChI Key: UMNZWVYSFSMFLQ-UHFFFAOYSA-N
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Description

This compound is a quinolin-4(1H)-one derivative featuring a 3-chlorobenzyl group at position 1, a fluorine atom at position 6, and a 4-isopropylphenylsulfonyl moiety at position 2. The sulfonyl group and halogen substitutions (Cl, F) are common in bioactive molecules, contributing to enhanced binding affinity and metabolic stability .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-6-fluoro-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFNO3S/c1-16(2)18-6-9-21(10-7-18)32(30,31)24-15-28(14-17-4-3-5-19(26)12-17)23-11-8-20(27)13-22(23)25(24)29/h3-13,15-16H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNZWVYSFSMFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Fluoro Group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Chlorobenzyl Substitution: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C19H19ClF N2O2S
  • Molecular Weight : 372.89 g/mol
  • Key Functional Groups :
    • Quinoline core
    • Sulfonyl group
    • Fluoro and chloro substituents

Anticancer Activity

Recent studies have indicated that quinoline derivatives, including the compound , exhibit significant anticancer properties. The mechanism involves the inhibition of heat shock protein 90 (HSP90), which is crucial for cancer cell survival and proliferation.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that related compounds inhibited HSP90 function, leading to reduced viability of cancer cells in vitro .

Anti-inflammatory Properties

The sulfonamide structure present in this compound is known for its anti-inflammatory effects. Research has shown that sulfonamide derivatives can modulate chemokine receptor activity, particularly CXCR3, which plays a role in inflammatory responses.

  • Case Study : A patent application highlighted the use of sulfonamide compounds for treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis .

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antimicrobial properties. The presence of halogen substituents can enhance the efficacy against various bacterial strains.

  • Research Findings : A study on related quinoline compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of HSP90
Anti-inflammatoryModulation of CXCR3
AntimicrobialInhibition against bacterial strains

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of quinoline derivatives:

SubstituentEffect on ActivityReference
Fluoro groupEnhances lipophilicityGeneral knowledge
Chloro groupIncreases biological activityGeneral knowledge
Sulfonyl groupImproves solubility and stabilityGeneral knowledge

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved may include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Formula Reported Activity Key References
1-(3-Chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one Quinolin-4(1H)-one 3-Cl-benzyl (C1), 6-F, 4-isopropylphenylsulfonyl (C3) C26H22ClFNO3S Not explicitly stated; inferred antimicrobial
1-(4-Chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one Quinolin-4(1H)-one 4-Cl-benzyl (C1), 6-ethoxy, 4-isopropylphenylsulfonyl (C3) C27H26ClNO4S Not reported; structural analog
Savirin (3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one) Triazoloquinazolinone 4-isopropylphenylsulfonyl (C3) C20H19N3O2S Staphylococcus aureus antagonism
HMNE3 (bis-fluoroquinolone chalcone-like derivative) Bis-fluoroquinolone Cyclopropyl, piperazine, methylpiperazine C26H27F2N3O3 Dual inhibition of topoisomerase II and kinases
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Dihydroquinolin-4(1H)-one 7-Cl, 1-cyclopropyl, 6-F C12H10ClFNO Research applications (unspecified)

Structural and Functional Differences

  • Substituent Position Sensitivity : The 3-chlorobenzyl group in the target compound vs. the 4-chlorobenzyl group in ’s analog may alter steric hindrance and binding to hydrophobic pockets in target proteins .
  • Fluorine vs. Ethoxy at C6 : The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to the ethoxy group in ’s analog, which may increase lipophilicity .

Biological Activity

1-(3-Chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is a synthetic compound belonging to the quinoline class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure

The compound features a quinoline backbone with specific substituents that contribute to its pharmacological properties. The structural formula can be represented as follows:

C20H19ClFNO2S\text{C}_{20}\text{H}_{19}\text{ClF}\text{N}\text{O}_2\text{S}

Biological Activity Overview

Research has demonstrated that quinoline derivatives exhibit various biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The specific compound has shown promising results in several studies.

Anticancer Activity

A significant focus of research has been on the compound's anticancer properties. In vitro studies have indicated that it possesses cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested : MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MRC-5 (human fetal lung fibroblast).
  • Methodology : The viability of cells was assessed using MTS assays after exposure to varying concentrations of the compound.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineConcentration (µM)Viability (%)
1MDA-MB-23110<47
1MDA-MB-23125~30
1PC-31556
1MRC-515>82

The data indicates a concentration-dependent decrease in cell viability, particularly in breast and prostate cancer cell lines, suggesting significant anticancer potential.

The mechanism through which this compound exerts its effects involves the inhibition of critical pathways associated with cancer cell proliferation. Notably, it has been shown to induce degradation of Hsp90 client proteins, such as Cdk4, which are essential for cell cycle progression.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Studies indicate that it may inhibit the growth of various bacterial strains.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results suggest that the compound exhibits moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Anticancer Properties :
    • Researchers synthesized a series of quinoline derivatives and evaluated their antiproliferative effects. The study found that compounds similar to this compound significantly inhibited growth in multiple cancer cell lines .
  • Molecular Docking Studies :
    • Molecular docking simulations have predicted strong binding affinities for this compound with various targets involved in cancer progression, supporting its potential as a therapeutic agent .
  • Toxicological Assessments :
    • Toxicity studies indicated that while the compound is effective against cancer cells, it exhibits low toxicity towards normal human cells at therapeutic concentrations, highlighting its selectivity .

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